3-Butyldihydrofuran-2(3H)-one
Description
Properties
IUPAC Name |
3-butyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-7-5-6-10-8(7)9/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGUMAGSNTVFLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90941019 | |
| Record name | 3-Butyloxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19340-56-8 | |
| Record name | 3-(Butyl)dihydrofuran-2(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19340-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Butyldihydrofuran-2(3H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019340568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Butyloxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-butyldihydrofuran-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.051 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3 Butyldihydrofuran 2 3h One and Its Analogues
Diverse Synthetic Routes and Reaction Pathways
The construction of 3-butyldihydrofuran-2(3H)-one and its derivatives is achieved through a variety of synthetic routes, each with its own merits concerning efficiency, selectivity, and substrate scope.
Cyclization Strategies for Dihydrofuran-2(3H)-one Ring Formation
The formation of the core dihydrofuran-2(3H)-one ring is a critical step in the synthesis of these lactones. A multitude of cyclization strategies have been developed to this end.
One common approach is the intramolecular cyclization of suitable precursors. For instance, the oxidative cyclization of 1,3-dicarbonyl compounds with alkenes, such as methyl cinnamate, facilitated by ceric ammonium (B1175870) nitrate (B79036) (CAN), provides an effective route to 2,3-dihydrofuran (B140613) derivatives. researchgate.net This method proceeds via a free radical mechanism under mild conditions. researchgate.net Similarly, electro-oxidative [3+2] annulation of 1,3-dicarbonyl compounds and alkenes has been developed as a metal-free and oxidant-free strategy. researchgate.net
Another powerful technique is the intramolecular coupling of epoxides with alcohols, which can be controlled by transition metal catalysts to yield either α- or β-substituted γ-butyrolactones. organic-chemistry.orgorganic-chemistry.org This method offers high efficiency and regioselectivity. organic-chemistry.orgorganic-chemistry.org Additionally, the intramolecular hydroacyloxylation of alkenoic acids, catalyzed by reagents like Re2O7 in hexafluoroisopropanol (HFIP), can produce γ-lactones in good yields. organic-chemistry.org
Cascade reactions also provide an elegant means to construct the dihydrofuran-2(3H)-one ring. For example, a tandem Prins cyclization can be employed for the stereoselective synthesis of oxygen-containing heterocycles. researchgate.net Furthermore, a palladium-catalyzed cascade involving the cyclization/coupling of α-propargylic-β-ketoesters with aryl halides, followed by oxidative aromatization, offers a modular route to highly substituted furans. icm.edu.pl
The table below summarizes various cyclization strategies for forming the dihydrofuran-2(3H)-one ring.
| Cyclization Strategy | Catalyst/Reagent | Key Features | Reference |
| Oxidative Cyclization | Ceric Ammonium Nitrate (CAN) | Mild conditions, free radical mechanism. | researchgate.net |
| Electro-oxidative [3+2] Annulation | - | Metal-free, oxidant-free. | researchgate.net |
| Intramolecular Coupling | Transition Metal Catalysts (e.g., Ni, Ru) | High efficiency and regioselectivity. | organic-chemistry.orgorganic-chemistry.org |
| Intramolecular Hydroacyloxylation | Re2O7/HFIP | Effective for γ-lactone synthesis. | organic-chemistry.org |
| Tandem Prins Cyclization | - | Stereoselective synthesis. | researchgate.net |
| Palladium-Catalyzed Cascade | Pd catalysts | Modular route to highly substituted furans. | icm.edu.pl |
Alkylation and Functionalization at the C-3 Position
Introducing substituents at the C-3 position of the dihydrofuran-2(3H)-one ring is crucial for generating structural diversity and tailoring the properties of the final molecule. Alkylation and other functionalization reactions are key to achieving this.
A prominent method for C-3 functionalization is the alkylation of pre-formed lactone rings. For example, the C3-alkylation of furfural (B47365) derivatives can be achieved through a Murai reaction, which involves the use of a ruthenium catalyst and a directing group to facilitate C-H activation. beilstein-journals.org This reaction has been successfully adapted to continuous flow processes, enhancing safety and scalability. beilstein-journals.org
Another strategy involves the reaction of 2(3H)-furanones with various nucleophiles. The behavior of these compounds as alkylating agents is often dependent on the solvent and reaction conditions. researchgate.net For instance, in the presence of aluminum chloride, they can react with aromatic compounds like benzene (B151609) to yield butadienecarboxylic acids through intermolecular alkylation. researchgate.net
Furthermore, domino reactions can be employed to construct the C-3 substituted lactone in a single pot. An example is the alkali-promoted Michael addition and subsequent lactonization, which allows for the synthesis of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones. royalsocietypublishing.org This approach is valuable for creating compounds with an aminated chiral center at the C-3 position. royalsocietypublishing.org
The following table outlines different methods for functionalizing the C-3 position.
| Functionalization Method | Key Reagents/Catalysts | Description | Reference |
| C3-Alkylation (Murai Reaction) | Ruthenium catalysts | C-H activation of furfural derivatives. | beilstein-journals.org |
| Intermolecular Alkylation | Aluminum Chloride | Reaction of 2(3H)-furanones with arenes. | researchgate.net |
| Domino Michael Addition/Lactonization | Alkali promoters | One-pot synthesis of 3-alkyl-3-amino-substituted lactones. | royalsocietypublishing.org |
Catalytic Approaches in this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to products with high efficiency, selectivity, and sustainability. mdpi.comupertis.ac.id The synthesis of this compound and its analogues has greatly benefited from the development of novel catalytic systems.
Transition metal catalysts are instrumental in a variety of lactonization reactions. mdpi.com Palladium and rhodium complexes are widely utilized for carbonylative cyclization reactions to produce lactones. researchgate.net For example, palladium catalysis can facilitate the direct synthesis of γ-lactones from homoallylic alcohols in a single step under mild conditions. organic-chemistry.org
Ruthenium catalysts have also proven effective. A ruthenium pincer complex, [Ru-MACHO-BH], has been used for the synthesis of γ-butyrolactones from 1,2-diols and malonates via a borrowing hydrogen methodology. rsc.orgrsc.org This reaction proceeds with high regioselectivity, yielding 5-butyldihydrofuran-2(3H)-one as the sole regioisomer in good yield. rsc.org Furthermore, ruthenium trichloride (B1173362) in combination with sodium periodate (B1199274) (RuCl3/NaIO4) can selectively oxidize primary hydroxyl groups in 1,4-diols to afford β,β-disubstituted γ-butyrolactones. researchgate.net
Gold catalysts have also emerged as powerful tools in lactonization. Gold-catalyzed oxa-allylation of an allyl alcohol with an intramolecular carboxylic acid provides a route to γ-butyrolactones. mdpi.com Moreover, gold-catalyzed stereoselective cycloisomerization of allenoic acids can produce both γ-(E)-vinylic and γ-alkylic γ-butyrolactones. d-nb.info
The table below presents a selection of transition metal-catalyzed lactonization reactions.
| Catalyst System | Reaction Type | Substrates | Reference |
| Palladium Complexes | Carbonylative Cyclization | Homoallylic alcohols | organic-chemistry.orgresearchgate.net |
| [Ru-MACHO-BH] | Borrowing Hydrogen | 1,2-diols and malonates | rsc.orgrsc.org |
| RuCl3/NaIO4 | Oxidative Cyclization | 1,4-diols | researchgate.net |
| Gold Catalysts | Oxa-allylation/Cycloisomerization | Allyl alcohols, allenoic acids | mdpi.comd-nb.info |
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes can operate under mild conditions and often exhibit remarkable stereoselectivity, making them ideal for the synthesis of chiral molecules. rsc.orgmdpi.com
Lipases are a class of enzymes that have been extensively used in the synthesis of γ-butyrolactones. For example, porcine pancreatic lipase (B570770) (PPL) can catalyze the conversion of a racemic mixture of methyl γ-hydroxypentanoate into (S)-(-)-γ-methyl-γ-butyrolactone. acs.org Lipase-mediated Baeyer-Villiger oxidation is another powerful tool. Levoglucosenone, a chiral platform chemical derived from cellulose, can be converted to optically pure (S)-γ-hydroxymethyl-γ-butyrolactone through a sequence involving lipase-mediated Baeyer-Villiger oxidation. rsc.orgresearchgate.net
Dual-enzyme catalytic systems have also been developed for the synthesis of polysubstituted γ-butyrolactones. acs.org A one-pot, two-enzyme cascade reaction involving ene reductases and a carbonyl reductase can convert α,β-unsaturated γ-ketoesters into chiral γ-butyrolactones with high enantioselectivity and diastereoselectivity. acs.org Furthermore, a chemoenzymatic method involving one-pot three enzymatic reactions has been developed for the production of various γ-butyrolactone standards. rsc.org
The following table highlights some biocatalytic approaches to γ-butyrolactone synthesis.
| Enzyme/System | Reaction Type | Substrate(s) | Product(s) | Reference |
| Porcine Pancreatic Lipase (PPL) | Enantioselective Lactonization | Racemic methyl γ-hydroxypentanoate | (S)-(-)-γ-methyl-γ-butyrolactone | acs.org |
| Lipase | Baeyer-Villiger Oxidation | Levoglucosenone | (S)-γ-hydroxymethyl-γ-butyrolactone | rsc.orgresearchgate.net |
| Dual-Enzyme System (Ene Reductase, Carbonyl Reductase) | Cascade Asymmetric Reduction | α,β-Unsaturated γ-ketoesters | Chiral polysubstituted γ-butyrolactones | acs.org |
| One-Pot Three-Enzyme System | Chemoenzymatic Synthesis | Various precursors | γ-Butyrolactone standards | rsc.org |
Enantioselective Synthesis of Chiral this compound Stereoisomers
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries, as different stereoisomers can exhibit vastly different biological activities. uwindsor.caclockss.orgd-nb.info Consequently, the development of enantioselective methods for the synthesis of chiral this compound stereoisomers is a significant area of research.
Organocatalysis has emerged as a powerful strategy for asymmetric synthesis. Chiral Brønsted acids, for instance, can be used to catalyze the enantioselective intramolecular aza-Michael addition of enones to produce enantioenriched 2-aryl-2,3-dihydroquinolin-4-ones, a related heterocyclic system. clockss.org Similarly, a catalytic asymmetric protocol for the synthesis of 3(2H)-furanones from enynones has been developed. rsc.org
Transition metal catalysis also plays a crucial role in enantioselective synthesis. The use of chiral ligands in conjunction with metal catalysts can induce asymmetry in the product. For example, replacing standard phosphine (B1218219) ligands with chiral ones in palladium-catalyzed cyclocarbonylation reactions can lead to the formation of optically active γ-butyrolactones. researchgate.net
Biocatalysis is inherently well-suited for enantioselective synthesis due to the chiral nature of enzymes. As previously mentioned, enzymes like lipases can resolve racemic mixtures to provide enantiomerically pure lactones. acs.org Dual-enzyme systems have also demonstrated excellent enantioselectivity in the synthesis of chiral γ-butyrolactones. acs.org
A catalytic one-pot approach using a confined imidodiphosphorimidate (IDPi) catalyst has been developed for the synthesis of enantiopure β2-amino acids, demonstrating the power of modern catalysts in creating chiral centers with high enantioselectivity. mpg.de
The table below summarizes key approaches to the enantioselective synthesis of chiral γ-butyrolactones and related structures.
| Methodology | Catalyst/Reagent | Key Features | Reference |
| Organocatalysis | Chiral Brønsted Acids | Enantioselective intramolecular aza-Michael addition. | clockss.org |
| Transition Metal Catalysis | Chiral Ligands with Metal Catalysts | Formation of optically active γ-butyrolactones. | researchgate.net |
| Biocatalysis | Lipases, Dual-Enzyme Systems | High enantioselectivity in lactone synthesis. | acs.orgacs.org |
| Asymmetric Counteranion-Directed Catalysis | Confined Imidodiphosphorimidate (IDPi) | Synthesis of enantiopure β2-amino acids. | mpg.de |
Asymmetric Catalysis in Stereoselective Lactone Formation
Asymmetric catalysis stands as a powerful tool for the enantioselective synthesis of chiral γ-butyrolactones, offering direct access to these valuable compounds with high efficiency and stereocontrol. This approach typically involves the use of a chiral metal complex to catalyze reactions such as hydrogenation or conjugate addition to unsaturated precursors.
Detailed Research Findings:
Significant progress has been made in the asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides using rhodium-based catalysts. For instance, the highly efficient Rh/ZhaoPhos-catalyzed asymmetric hydrogenation has been developed, affording a variety of chiral γ-butyrolactones with excellent conversions and enantioselectivities (up to >99% conversion and 99% ee). nih.govacs.org This protocol has proven to be a practical and scalable route for the synthesis of pharmaceutical drugs like brivaracetam (B1667798) and arctigenin. acs.org The choice of solvent is crucial, with dichloromethane (B109758) (DCM) often providing complete hydrogenation. nih.gov
Ruthenium-based catalysts have also been extensively studied. RuPHOX-Ru catalyzed asymmetric hydrogenation of γ-keto acids has been shown to produce enantiopure γ-lactones with high yields and up to 97% enantiomeric excess (ee). researchgate.net Another notable system involves BINAP-ruthenium(II) complexes for the asymmetric hydrogenation of keto-acids, leading to the corresponding δ-lactones in high yields. nih.gov Furthermore, a concise and effective ruthenium-catalyzed asymmetric transfer hydrogenation of β-substituted α-oxobutyrolactones has been developed. This method, which employs a formic acid and triethylamine (B128534) azeotrope as the hydrogen source, can construct two consecutive stereogenic centers through dynamic kinetic resolution, yielding cis-β-substituted α-hydroxybutyrolactone derivatives with excellent yields and stereoselectivities. nih.gov
Nickel-catalyzed asymmetric hydrogenation has emerged as a promising alternative using more earth-abundant metals. A robust homogeneous chiral nickel-phosphine complex has been successfully used for the asymmetric hydrogenation of aliphatic γ- and δ-ketoacids, affording chiral lactones with high yields (up to 98%) and excellent enantioselectivities (up to 99% ee). squarespace.com
Interactive Data Table: Asymmetric Catalysis for γ-Lactone Synthesis
| Catalyst System | Substrate Type | Product Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Rh/ZhaoPhos | γ-Butenolides | γ-Butyrolactone | >99 | 98 | nih.gov |
| RuPHOX-Ru | γ-Keto acids | γ-Lactones | High | up to 97 | researchgate.net |
| Cat-A (Ruthenium complex) | β-Substituted α-oxobutyrolactones | cis-β-Substituted α-hydroxybutyrolactones | up to 99 | >99 | nih.gov |
| Ni(OTf)₂ / (S,S)-Ph-BPE | Aliphatic γ-ketoacids | γ-Alkyl substituted lactones | up to 98 | up to 99 | squarespace.com |
| [Rh(NBD)₂BF₄]/ZhaoPhos | γ-Hydroxybutenolides | γ-Butyrolactones | >99 | 99 | nih.gov |
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis, providing a high degree of stereochemical control. nih.gov In this methodology, an achiral substrate is covalently bonded to a chiral auxiliary, which then directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product.
Detailed Research Findings:
Evans-type oxazolidinones are among the most effective and widely used chiral auxiliaries. researchgate.net These auxiliaries are particularly effective in controlling the stereoselectivity of enolate alkylation reactions. york.ac.uk The general process involves the N-acylation of the oxazolidinone, followed by the generation of a stereochemically defined enolate, which then reacts with an electrophile. The bulky substituent on the auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective alkylation. The diastereomeric ratio can be very high, often exceeding 100:1. york.ac.uk
This methodology has been successfully applied to the synthesis of functionalized γ-lactones. For example, a polymer-supported Evans'-type oxazolidin-2-one has been developed for solid-phase asymmetric synthesis. nih.gov This approach allows for sequential 'on-bead' reactions, such as the synthesis of a chiral γ-lactone with a diastereomeric ratio greater than 95:5. nih.gov The use of a solid support facilitates purification and allows for the recycling of the auxiliary.
A specific application involves the treatment of β-vinyl-β-hydroxy-N-acyloxazolidin-2-ones with a catalyst like VO(acac)₂ and tert-butyl hydroperoxide. This leads to the formation of unstable epoxides which then undergo intramolecular nucleophilic attack by the exocyclic carbonyl fragment. This cascade results in highly functionalized trisubstituted hydroxy-γ-butyrolactones with greater than 95% diastereomeric excess (de). acs.org This method has also been adapted to a solid-phase synthesis using a polymer-supported oxazolidin-2-one. acs.org
Interactive Data Table: Chiral Auxiliary-Mediated Synthesis of γ-Lactones
| Chiral Auxiliary | Reaction Type | Product Diastereomeric Excess (de, %) | Key Features | Reference |
|---|---|---|---|---|
| Evans' Oxazolidinone | Enolate Alkylation | >98 (49:1 to 120:1 dr) | Complementary diastereoface selection from different auxiliaries. | york.ac.uk |
| Polymer-supported Evans' Oxazolidin-2-one | Solid-phase Aldol/Lactonization | >95 | Allows for multiple 'on-bead' reactions and easier purification. | nih.gov |
| N-Acyloxazolidin-2-one | Epoxidation/Intramolecular Cyclization | >95 | Forms highly functionalized trisubstituted hydroxy-γ-butyrolactones. | acs.org |
Chemoenzymatic Strategies for Enantiopure Production
Chemoenzymatic synthesis combines the high selectivity of enzymes with the versatility of chemical transformations to create efficient and environmentally friendly routes to enantiopure compounds. rjeid.com These strategies are particularly useful for the production of chiral lactones, often employing lipases for kinetic resolution or dynamic kinetic resolution (DKR).
Detailed Research Findings:
Lipases are widely used for the kinetic resolution of racemic alcohols and esters due to their enantioselectivity. nih.govacs.org Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a particularly robust and effective biocatalyst for these transformations. d-nb.infomdpi.com In a typical kinetic resolution of a racemic γ-lactone precursor, such as a γ-hydroxy ester, the lipase will selectively acylate or hydrolyze one enantiomer, allowing for the separation of the two. For example, the kinetic resolution of racemic δ-hydroxy esters via lipase-catalyzed transesterification has achieved high enantiomeric ratios (E value up to 360). acs.org
A more advanced and efficient approach is dynamic kinetic resolution (DKR), which combines enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer. nih.gov This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, with yields approaching 100%. A common strategy pairs a lipase for the resolution step with a metal catalyst, such as a ruthenium complex, for the racemization of the unreacted alcohol. nih.govacs.org This chemoenzymatic DKR has been successfully applied to δ-hydroxy esters, achieving up to 99% ee and 92% conversion. nih.gov
A chemoenzymatic approach has been reported for the synthesis of enantiomerically pure (S)-3-hydroxy-γ-butyrolactone from L-malic acid. researchgate.net This process involves a selective hydrogenation followed by a lipase-catalyzed hydrolysis. Lipase from Candida rugosa was found to be highly efficient for the hydrolysis of (S)-β-benzoyloxy-γ-butyrolactone. researchgate.net The use of an immobilized lipase in a two-phase solvent system simplified product recovery and maintained enzyme stability, allowing for a successful scale-up of the process. researchgate.net
Interactive Data Table: Chemoenzymatic Synthesis of Chiral Lactones
| Enzyme | Strategy | Racemization Catalyst (for DKR) | Substrate | Product ee (%) | Conversion (%) | Reference |
|---|---|---|---|---|---|---|
| Lipase PS-C | Kinetic Resolution | N/A | δ-Hydroxy esters | - | - | acs.org |
| Lipase PS-C | Dynamic Kinetic Resolution | Ruthenium complex | δ-Hydroxy esters | up to 99 | up to 92 | nih.govacs.org |
| Candida rugosa Lipase | Selective Hydrolysis | N/A | (S)-β-Benzoyloxy-γ-butyrolactone | - | 80 (isolated yield) | researchgate.net |
| Candida antarctica Lipase B (CALB) | Kinetic Resolution | N/A | Racemic alcohols/esters | >99 | ~50 | d-nb.info |
Biosynthetic Pathways and Natural Occurrence Research
Exploration of Putative Biosynthetic Routes
Detailed biosynthetic pathways for 3-Butyldihydrofuran-2(3H)-one have not been elucidated in published research. The following sections reflect the general state of knowledge regarding butyrolactone biosynthesis, which may or may not be applicable to the specific 3-butyl isomer.
There is no specific information available in the scientific literature identifying the precursors or metabolic transformations that lead to the formation of this compound in any organism.
While no enzymes have been identified for the synthesis of this compound, extensive research on other γ-butyrolactones, particularly signaling molecules in Streptomyces bacteria, has identified key enzymatic steps. These generalized pathways provide a putative, though unconfirmed, model for how such structures could be formed.
The biosynthesis of well-studied γ-butyrolactones, such as A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone), typically begins with the condensation of a fatty acid derivative and a three-carbon glycerol-derived precursor. nih.govacs.org Key enzymes in this general process include:
AfsA-like Synthases: These enzymes are pivotal in the initial step, catalyzing a β-ketoacyl transfer from an acyl carrier protein or coenzyme A ester to the hydroxyl group of dihydroxyacetone phosphate (B84403) (DHAP). nih.govnih.gov
Reductases and Phosphatases: Following the initial condensation and a subsequent intramolecular cyclization, a series of reductases and phosphatases modify the intermediate to form the final butyrolactone structure. nih.govacs.org For instance, in the biosynthesis of SCB hormones in Streptomyces coelicolor, an enzyme known as ScbC reduces the butenolide ring, and a phosphatase subsequently removes the phosphate group. nih.govacs.org
It is crucial to reiterate that these enzymatic systems are associated with complex, substituted γ-butyrolactones and have not been linked to the biosynthesis of the simpler this compound.
Natural Isolation and Identification in Biological Matrices
Despite the common occurrence of its isomer, 5-Butyldihydrofuran-2(3H)-one (also known as γ-octalactone), in various natural sources ontosight.ainih.gov, this compound has not been documented as a naturally occurring compound in the available scientific literature.
Searches of metabolomic databases and literature on plant volatiles and fermentation products did not yield any evidence of this compound being isolated or identified. In contrast, its isomer, 5-Butyldihydrofuran-2(3H)-one, is a known aroma compound in fruits, plants like galangal, and various fermented products. acs.orgontosight.ai
There is no available data indicating the presence of this compound in any animal or microbial metabolomes. Studies on microbial secondary metabolites have identified a wide variety of γ-butyrolactones, but these are typically the more complex signaling molecules found in actinomycete bacteria. biorxiv.orgnih.gov The 3-butyl isomer is not among the listed identified compounds.
Chemical Reactivity and Derivatization Studies of 3 Butyldihydrofuran 2 3h One
Functional Group Transformations and Reaction Mechanisms
The reactivity of 3-butyldihydrofuran-2(3H)-one is centered around its lactone functionality and the potential for substitution on the furanone ring.
The lactone ring of this compound is susceptible to cleavage by nucleophiles, a characteristic reaction of esters. This ring-opening can be initiated by various nucleophilic agents, leading to the formation of acyclic derivatives. For instance, reaction with amines can lead to the formation of amides. beilstein-journals.org Similarly, hydrolysis under basic or acidic conditions will open the ring to yield the corresponding γ-hydroxy carboxylic acid.
Conversely, ring-closing reactions to form γ-lactones like this compound are common synthetic strategies. These often involve the intramolecular cyclization of γ-hydroxy carboxylic acids or their derivatives.
Some studies have explored the use of Lewis acids to catalyze ring-opening reactions of related dihydrofuran acetals, which can lead to the formation of more complex carbocyclic structures. mdpi.com While not directly involving this compound, these principles of ring manipulation are relevant to understanding its chemical potential.
The carbonyl group in the lactone ring is a primary site for nucleophilic attack. libretexts.orgvanderbilt.edu The partial positive charge on the carbonyl carbon makes it electrophilic and thus a target for electron-rich species. vanderbilt.edu
Reduction of the carbonyl group is a common transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the lactone to the corresponding diol (1,4-octanediol). libretexts.org Weaker reducing agents such as sodium borohydride (B1222165) (NaBH₄) can also be employed, often with milder reaction conditions. libretexts.org
The carbonyl carbon can also be attacked by other nucleophiles. For example, Grignard reagents can add to the carbonyl group, leading to ring-opening and the formation of diols with the addition of a new carbon-carbon bond.
The general mechanism for nucleophilic addition to a carbonyl group involves the attack of the nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. libretexts.org This intermediate can then be protonated to yield the final product. libretexts.org
While the furanone ring of this compound is saturated and therefore lacks the aromaticity that drives typical electrophilic aromatic substitution, reactions at the α-carbon (the carbon adjacent to the carbonyl group) are possible. imperial.ac.uk Under basic conditions, a proton can be abstracted from the α-carbon to form an enolate. This enolate is nucleophilic and can react with various electrophiles in what are known as α-substitution reactions.
Nucleophilic substitution reactions on the furanone ring itself are less common due to the lack of a good leaving group on the saturated carbon atoms. ksu.edu.salibretexts.orgnih.gov However, derivatization to introduce such a group could potentially enable these transformations. In contrast to electrophilic aromatic substitution where the ring is electron-rich, nucleophilic aromatic substitution requires an electron-poor ring. masterorganicchemistry.com
Derivatization Strategies for Structural Modification and Analysis
The modification of the this compound structure through derivatization is a key strategy for creating analogues with potentially different biological activities or for analytical purposes.
The introduction of halogen atoms can significantly alter the chemical and physical properties of the molecule. Halogenation can be achieved through various methods. For instance, α-bromination can be accomplished by treating the lactone with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator, or with bromine in an acidic solvent like acetic acid. nih.gov These reactions typically proceed via an enol or enolate intermediate.
The synthesis of halogenated derivatives of related heterocyclic compounds, such as indoles and quinazolinones, has been extensively studied, often utilizing reagents like bromine in chloroform (B151607) or acetic acid. nih.govnih.govmdpi.com These methods could potentially be adapted for the halogenation of this compound.
Table 1: Examples of Halogenation Reactions on Related Heterocyclic Systems
| Starting Material | Reagent | Product | Reference |
| 2-trifluoromethylindole | Br₂ | 3-bromo-2-(trifluoromethyl)-1H-indole | nih.gov |
| Benzofuran (B130515) derivative | Br₂ in CHCl₃ | Brominated benzofuran derivative | nih.gov |
| 6-Iodoquinazolin-4(3H)-one | 4-Methoxyphenylboronic acid / Pd(OAc)₂ | 6-(4-methoxyphenyl)quinazolin-4(3H)-one | mdpi.com |
This table provides examples of halogenation and subsequent reactions on related heterocyclic systems to illustrate potential synthetic strategies.
Alkylation and acylation reactions provide a means to introduce new carbon-based functional groups to the molecule. As mentioned previously, the α-carbon of the lactone can be deprotonated to form an enolate, which can then be alkylated by reacting it with an alkyl halide. libretexts.org This reaction forms a new carbon-carbon bond at the α-position.
Acylation can be achieved through similar principles, using an acyl halide or anhydride (B1165640) as the electrophile. Friedel-Crafts acylation is a well-known method for acylating aromatic rings, typically using an acid chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃). byjus.compressbooks.pubwikipedia.org While not directly applicable to the saturated furanone ring, the principles of generating a potent electrophile for reaction with a nucleophilic center are relevant.
Table 2: Key Features of Alkylation and Acylation Reactions
| Reaction | Key Features | Typical Reagents |
| α-Alkylation | Formation of a C-C bond at the carbon adjacent to the carbonyl group. Proceeds via an enolate intermediate. | Base (e.g., LDA), Alkyl halide |
| Friedel-Crafts Acylation | Introduction of an acyl group onto an aromatic ring. Involves an acylium ion electrophile. | Acid chloride, Lewis acid (e.g., AlCl₃) |
This table summarizes the key features of alkylation and acylation reactions, which can be conceptually applied to the derivatization of this compound.
Oxidative and Reductive Transformations
The chemical reactivity of this compound, a γ-butyrolactone derivative, is largely dictated by the lactone ring, which is a cyclic ester. This functional group is susceptible to both oxidative and reductive transformations, leading to a variety of valuable chemical intermediates.
Oxidative Transformations
While specific oxidative studies on this compound are not extensively detailed in readily available literature, the oxidation of related lactones and furan-based compounds provides insight into potential reaction pathways. Generally, oxidation of lactones can be challenging without cleaving the ring. However, oxidative processes targeting the furan (B31954) ring in related structures are well-documented. For instance, the oxidative dearomatization of furan rings is a known transformation used to produce highly functionalized products. mdpi.com In analogous systems, oxidizing agents like potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3) are used to transform substituted furanones. The specific products of such reactions on this compound would depend heavily on the reagents and reaction conditions employed.
Reductive Transformations
The reduction of the lactone functional group in this compound is a more commonly documented transformation. The carbonyl group of the lactone can be reduced to a hydroxyl group, which typically involves ring-opening.
A notable example is the hydrogenation of 5-butyldihydrofuran-2(3H)-one, a synonym for the target compound, to yield octane-1,4-diol. researchgate.net This transformation represents a complete reduction of the ester functional group to a diol. Such reductions are often accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation under specific conditions. For example, research has shown that an NNN-based iron pincer catalyst can efficiently facilitate the hydrogenation of 5-butyldihydrofuran-2(3H)-one to octane-1,4-diol with an 88% yield. researchgate.net
The general scheme for this reduction can be summarized as follows:
| Starting Material | Reagent/Catalyst | Product | Yield |
| 5-Butyldihydrofuran-2(3H)-one | NNN-based iron pincer catalyst, H₂ | Octane-1,4-diol | 88% |
This type of reductive cleavage is a valuable synthetic tool, as it converts a relatively stable lactone into a versatile diol, which can serve as a building block for polymers or other complex organic molecules. The efficiency of this reaction highlights the utility of modern catalytic systems in achieving challenging chemical transformations. researchgate.net
Reactivity-Based Derivatization for Functional Group Analysis
Derivatization is a chemical modification technique used to alter a compound's properties to make it more suitable for a specific analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). research-solution.comjournalajacr.com This process can enhance volatility, improve chromatographic separation, or increase detector response. copernicus.org For this compound, derivatization strategies primarily target the carbonyl functional group of the lactone ring or the hydroxyl groups that can be exposed through ring-opening reactions.
The core principle of derivatization for functional group analysis is to react a specific functional group with a labeling agent that contains a feature easily detectable by instrumental methods. fraunhofer.de
Analysis of the Carbonyl Group
The carbonyl group within the lactone ring is a key target for derivatization. Reagents that specifically react with carbonyls are employed to confirm the presence and study the reactivity of this functional group. A common method involves reaction with hydroxylamine (B1172632) derivatives.
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): This reagent reacts with carbonyl compounds to form oxime derivatives. copernicus.org The resulting PFBHA-oxime is highly sensitive to electron capture detection (ECD) in GC, allowing for trace-level analysis. This method is particularly useful for identifying and quantifying volatile organic compounds with carbonyl functionalities. copernicus.org
Analysis via Ring-Opening and Subsequent Derivatization
Reductive or hydrolytic cleavage of the lactone ring generates products with new functional groups—specifically, hydroxyl groups—which can then be derivatized for analysis.
Reduction to Diol: As discussed in the previous section, this compound can be reduced to octane-1,4-diol. researchgate.net This diol contains both a primary and a secondary hydroxyl group, which can be targeted by various derivatizing agents.
Hydrolysis to Hydroxy Acid: Base- or acid-catalyzed hydrolysis will open the lactone ring to form 4-hydroxyoctanoic acid. This molecule contains both a hydroxyl group and a carboxylic acid group, both of which are amenable to derivatization.
Common derivatization reactions for the resulting hydroxyl groups include:
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used to convert hydroxyl groups into their corresponding trimethylsilyl (B98337) (TMS) ethers. copernicus.org This process increases the volatility and thermal stability of the analyte, making it ideal for GC analysis. research-solution.com
Acylation: Trifluoroacetic anhydride (TFAA) can react with hydroxyl groups to form trifluoroacetyl esters. fraunhofer.de The introduction of fluorine atoms significantly enhances the detectability of the derivative using ECD.
The table below summarizes common derivatization strategies applicable to this compound and its reaction products for functional group analysis.
| Target Functional Group | Reaction Product | Derivatization Reagent | Derivative Type | Analytical Method |
| Carbonyl (in lactone) | N/A | PFBHA | Oxime | GC-ECD |
| Hydroxyl (in diol/hydroxy acid) | Octane-1,4-diol / 4-Hydroxyoctanoic acid | BSTFA / MSTFA | Trimethylsilyl (TMS) Ether | GC-FID/MS |
| Hydroxyl (in diol/hydroxy acid) | Octane-1,4-diol / 4-Hydroxyoctanoic acid | Trifluoroacetic Anhydride (TFAA) | Trifluoroacetyl Ester | GC-ECD |
These reactivity-based derivatization methods are crucial tools for the unambiguous identification and quantification of this compound and for studying its transformation products in various chemical and biological systems. fraunhofer.deresearchgate.net
Advanced Spectroscopic and Analytical Characterization Techniques for 3 Butyldihydrofuran 2 3h One
Mass Spectrometry (MS) Applications in Structural Elucidation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation patterns.
GC-MS for Compound Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. shimadzu.cominnovatechlabs.com This method is highly effective for identifying and quantifying volatile and semi-volatile organic compounds like 3-Butyldihydrofuran-2(3H)-one. shimadzu.cominnovatechlabs.com In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated into its individual components as it passes through a capillary column. innovatechlabs.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion intensity versus mass-to-charge ratio, serves as a molecular fingerprint. nist.gov
For this compound, electron ionization (EI) is a common method used in GC-MS. The resulting mass spectrum shows a molecular ion peak [M]+ at m/z 142, confirming the molecular weight of the compound. rsc.org A prominent fragment ion is observed at m/z 85, which corresponds to the loss of the butyl side chain ([M]+−C4H9), a characteristic fragmentation pattern for this molecule. rsc.org This key fragment is often the base peak, having 100% relative intensity. rsc.org Other minor fragments, such as [M]+−CH3 (m/z 127), may also be observed. rsc.org The retention time of the compound on the GC column, along with its unique mass spectrum, allows for its unambiguous identification and quantification in complex mixtures. nist.gov
| Ion | m/z (Mass-to-Charge Ratio) | Relative Intensity (%) |
| [M]+ | 142 | 4 |
| [M]+−CH3 | 127 | 1 |
| [M]+−C4H9 | 85 | 100 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. mdpi.com This technique is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. HRMS instruments, such as ESI-TOF (Electrospray Ionization-Time of Flight), can measure the mass of this compound with exceptional precision. rsc.org
For instance, the calculated mass for the protonated molecule of this compound ([C8H14O2+H]+) is 143.1067. rsc.org An experimental HRMS measurement yielding a value extremely close to this, such as 143.1069, confirms the elemental formula of C8H14O2. rsc.org This high level of accuracy is invaluable for confirming the identity of synthesized compounds or for identifying unknown substances in complex samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. sigmaaldrich.comtib.eu It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) NMR Spectroscopy
¹H NMR spectroscopy provides information about the different types of protons in a molecule and their neighboring protons. oregonstate.edu The chemical shift (δ) of a proton is influenced by its electronic environment. In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl3), distinct signals are observed for the protons of the butyl group and the lactone ring. rsc.org
The protons of the terminal methyl group (CH3) of the butyl chain typically appear as a triplet around δ 0.90-0.97 ppm. rsc.org The methylene (B1212753) protons (CH2) of the butyl chain appear as a multiplet in the region of δ 1.29-1.48 ppm. rsc.org The protons on the carbons adjacent to the lactone ring and the chiral center show more complex splitting patterns and appear at different chemical shifts due to their distinct magnetic environments. Specifically, the methine proton (CH) on the carbon bearing the butyl group appears as a multiplet around δ 4.44-4.51 ppm. rsc.org The two diastereotopic protons of the CH2 group adjacent to the carbonyl group appear as a multiplet around δ 2.51 ppm, while the other CH2 protons of the ring appear at different shifts, for example, between δ 1.54 and 2.35 ppm. rsc.org
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Butyl CH3 | 0.90-0.97 | t |
| Butyl CH2 | 1.29-1.48 | m |
| Ring CH2 | 1.54-1.76 | m |
| Ring CH2 | 1.79-1.90 | m |
| Ring CH2 | 2.16-2.35 | m |
| Ring CH2 (adjacent to C=O) | 2.51 | ddd |
| Ring CH (adjacent to O and butyl) | 4.44-4.51 | m |
Carbon (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum. For this compound, the ¹³C NMR spectrum shows eight distinct signals, corresponding to the eight carbon atoms in the molecule. rsc.org
The carbonyl carbon of the lactone is the most deshielded and appears at a chemical shift of around δ 177.4 ppm. rsc.org The carbon atom of the CH group attached to the oxygen and the butyl group appears at approximately δ 81.1 ppm. rsc.org The carbons of the butyl chain appear in the aliphatic region, with the terminal methyl carbon at around δ 14.0 ppm and the other methylene carbons at δ 22.5, 27.4, and 35.4 ppm. rsc.org The two methylene carbons of the lactone ring appear at approximately δ 28.1 and 29.0 ppm. rsc.org
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | 177.4 |
| CH-O | 81.1 |
| Butyl CH2 | 35.4 |
| Ring CH2 | 29.0 |
| Ring CH2 | 28.1 |
| Butyl CH2 | 27.4 |
| Butyl CH2 | 22.5 |
| Butyl CH3 | 14.0 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques provide correlational information between different nuclei, which is crucial for unambiguously assigning the ¹H and ¹³C NMR spectra and for determining the complete molecular structure. github.iosdsu.eduemerypharma.com
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org In the COSY spectrum of this compound, cross-peaks would be observed between the protons of adjacent methylene groups in the butyl chain and between the protons on the lactone ring, confirming their connectivity. libretexts.org
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. github.io It allows for the direct assignment of which protons are bonded to which carbons. For example, the proton signal at δ 4.44-4.51 ppm would show a correlation to the carbon signal at δ 81.1 ppm. rsc.orggithub.io
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. emerypharma.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. emerypharma.com For instance, the protons on the methylene group adjacent to the carbonyl group (δ ~2.51 ppm) would show a correlation to the carbonyl carbon (δ ~177.4 ppm), confirming their proximity in the structure. rsc.org
By combining the information from these advanced spectroscopic techniques, a complete and unambiguous structural elucidation of this compound can be achieved.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum shows absorption bands at specific frequencies corresponding to the vibrational energies of different bonds and functional groups. libretexts.org For this compound, a key feature in the IR spectrum is the strong absorption band associated with the carbonyl (C=O) group of the lactone ring. This band is typically observed in the range of 1700-1780 cm⁻¹. rsc.org For instance, one study reports a strong C=O stretching vibration at 1771 cm⁻¹ for 5-hexyldihydrofuran-2(3H)-one, a closely related lactone. Another significant absorption is the C-O-C stretching of the ether linkage within the furanone ring, which typically appears in the 1000-1300 cm⁻¹ region. Additionally, the C-H stretching vibrations of the butyl group and the dihydrofuranone ring are expected in the 2850-3000 cm⁻¹ range. libretexts.org
Raman spectroscopy, on the other hand, is a light scattering technique. syncsci.comrenishaw.com When monochromatic light interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering). horiba.com The energy difference between the incident and scattered light corresponds to the vibrational energy levels of the molecule. renishaw.com Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR spectroscopy. horiba.com For this compound, Raman spectroscopy can provide valuable information about the carbon-carbon backbone of the butyl chain and the symmetric vibrations of the lactone ring. frontiersin.org
Table 1: Characteristic Vibrational Frequencies for this compound and Related Lactones
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Reference |
| C=O (lactone) | Stretch | 1771 | Strong | rsc.org |
| C-O-C (ether) | Stretch | 1178 | Moderate | rsc.org |
| C-H (alkane) | Stretch | 2858-2929 | Strong | rsc.org |
| CH₂ | Bend (Scissoring) | ~1465 | Moderate | libretexts.org |
| CH₃ | Bend (Asymmetric) | ~1450 | Moderate | libretexts.org |
| CH₃ | Bend (Symmetric) | ~1375 | Moderate | libretexts.org |
The combination of IR and Raman spectroscopy provides a comprehensive vibrational analysis of this compound. By comparing the experimental spectra with theoretical calculations and data from similar compounds, a detailed assignment of the vibrational modes can be achieved, confirming the molecular structure and providing insights into its conformational properties. mdpi.comresearchgate.net
Advanced Chromatographic Methods for Separation and Purity Assessment
Chromatographic techniques are essential for the separation, identification, and purity assessment of volatile and non-volatile compounds. For this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are crucial analytical tools. ucdavis.edunih.gov
Gas Chromatography (GC) Method Development
Gas chromatography is a powerful technique for separating and analyzing volatile compounds like this compound, which is also known as whiskey lactone. ucdavis.eduwalisongo.ac.id The development of a robust GC method involves optimizing several parameters to achieve good resolution, sensitivity, and reproducibility.
Column Selection: The choice of the stationary phase is critical. For the analysis of lactones, a variety of capillary columns can be used. Non-polar columns, such as those with a dimethylpolysiloxane stationary phase (e.g., DB-1 or SE-30), are often employed. nist.gov For chiral separations, to distinguish between the different enantiomers of this compound, specialized chiral stationary phases are necessary. gcms.czchromatographyonline.com Cyclodextrin-based columns, such as those containing derivatized β-cyclodextrins, are widely used for this purpose. chromatographyonline.comnih.gov
Temperature Programming: A temperature program is typically used to ensure the efficient elution of compounds with a range of boiling points. An initial oven temperature is held for a period to separate highly volatile compounds, followed by a gradual increase in temperature (a ramp) to elute less volatile components like this compound. walisongo.ac.idnist.gov For example, a common temperature program might start at 60°C and ramp up to 300°C. walisongo.ac.id
Injector and Detector: A splitless injection is often preferred for trace analysis to maximize the amount of analyte introduced onto the column. walisongo.ac.id The injector temperature is set high enough to ensure rapid volatilization of the sample without causing thermal degradation. Flame Ionization Detection (FID) is a common detector due to its high sensitivity to organic compounds. nih.gov For identification purposes, GC is often coupled with Mass Spectrometry (GC-MS). walisongo.ac.id
Carrier Gas: Helium is a commonly used carrier gas, although hydrogen can also be used to achieve faster analysis times. nist.govnih.gov The flow rate of the carrier gas is optimized to provide the best separation efficiency.
Table 2: Example GC Method Parameters for the Analysis of Lactones
| Parameter | Setting | Reference |
| Column | DB-5MS (60 m x 0.25 mm, 0.25 µm film) | walisongo.ac.id |
| Carrier Gas | Helium (1 mL/min) | walisongo.ac.id |
| Injector | Splitless, 250°C | walisongo.ac.id |
| Oven Program | 60°C (8 min), ramp 10°C/min to 300°C (3 min) | walisongo.ac.id |
| Detector | Mass Spectrometer (full scan mode) | walisongo.ac.id |
The development of a specific GC method for this compound would involve optimizing these parameters to achieve the desired separation from other matrix components and to accurately quantify its concentration.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation and purification of a wide range of compounds, including those that are not volatile enough for GC analysis. lu.se While GC is more common for the direct analysis of this compound, HPLC plays a significant role in the analysis of its precursors and in preparative separations. ucdavis.edusemanticscholar.org
Method Development: An HPLC method for a related compound, 5,5-dibutyldihydro-2(3H)-furanone, utilizes a reverse-phase approach. sielc.com This typically involves a non-polar stationary phase and a polar mobile phase.
Stationary Phase: A common choice for reverse-phase HPLC is a C18 column, which consists of silica (B1680970) particles bonded with octadecylsilane. sielc.com For more specialized separations, other stationary phases like Newcrom R1, which has low silanol (B1196071) activity, can be used. sielc.com
Mobile Phase: The mobile phase composition is a critical parameter to optimize. A typical mobile phase for the separation of lactones might consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve better separation of complex mixtures. semanticscholar.org For instance, an ethanol-water gradient has been used in the analysis of whiskey extracts containing lactones. semanticscholar.org The pH of the mobile phase can also be adjusted using additives like phosphoric acid or formic acid to improve peak shape and resolution. sielc.com
Detection: A variety of detectors can be used with HPLC. A UV detector is suitable if the analyte has a chromophore. semanticscholar.org For compounds like this compound that lack a strong UV chromophore, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be used. researchgate.net Coupling HPLC with Mass Spectrometry (HPLC-MS) provides high sensitivity and specificity, allowing for the identification and quantification of compounds at low concentrations. acs.org
Table 3: Example HPLC Method Parameters for Lactone-Related Analysis
| Parameter | Setting | Reference |
| Column | Newcrom R1 (Reverse Phase) | sielc.com |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | sielc.com |
| Detection | UV or Mass Spectrometry (MS) | semanticscholar.orgsielc.com |
HPLC is particularly useful for isolating precursors of this compound from complex matrices like oak wood extracts. acs.org For example, the glucosides of oak lactone isomers have been successfully identified and separated using HPLC-MS. acs.org This allows for a more comprehensive understanding of the formation of this important flavor compound.
Structure Activity Relationship Sar Studies of 3 Butyldihydrofuran 2 3h One Analogues
Systematic Modification and Design of Analogues for SAR Profiling
The systematic modification of a lead compound like 3-butyldihydrofuran-2(3H)-one is fundamental to understanding its SAR. This process involves the synthesis of a series of analogues where specific parts of the molecule are methodically altered. For the γ-butyrolactone scaffold, key positions for modification include the substituent at the C3 position, as well as potential substitutions at other positions on the lactone ring.
One common approach is the introduction of different functional groups to the alkyl chain at the C3 position. For instance, in the case of this compound, the butyl group could be varied in length, branching, or by introducing unsaturation or cyclic moieties. The purpose of these modifications is to probe the steric and electronic requirements of the binding site of a biological target.
Another strategy involves the introduction of substituents at other positions of the furanone ring, such as the C4 or C5 positions, or the synthesis of α-methylene-γ-butyrolactones. The α-methylene group, in particular, is a known pharmacophore in many natural products with antifungal activity. mdpi.com The synthesis of such analogues often involves multi-step chemical reactions. For example, the synthesis of 3-substituted furanones can be achieved through various modern synthetic methodologies, including palladium-catalyzed kinetic resolution, which allows for the preparation of highly enantioselective compounds. rug.nl
Furthermore, hybrid molecules can be designed by combining the γ-butyrolactone scaffold with other known pharmacophores. For instance, quinoline-furanone hybrids have been synthesized and evaluated for their biological activities. nih.gov The general synthetic route for such compounds often involves the condensation of a β-aroyl propionic acid with a substituted quinoline-3-carbaldehyde. nih.gov
The design of these analogues is often guided by the desire to improve properties such as potency, selectivity, and pharmacokinetic profiles. For example, in a series of 1,5-dihydrobenzo[e] rug.nlCurrent time information in Bangalore, IN.oxazepin-2(3H)-one analogues, it was found that an isopropyl substituent at the N-1 position resulted in the highest activity. acs.org Such findings from related heterocyclic systems can inform the design of novel this compound analogues.
A series of 1,2,3-triazole derivatives were designed and synthesized using computer-aided drug design, with a lead compound as a template. mdpi.com This highlights the importance of computational tools in the rational design of new analogues for SAR studies.
Correlating Structural Features with Observed Reactivity and Biological Research Outcomes
Once a series of analogues has been synthesized, the next step in SAR studies is to evaluate their biological activity and correlate the observed outcomes with their structural features. This allows researchers to identify key structural motifs that are essential for activity and those that can be modified to enhance desired properties.
For example, in a study of α-benzylidene-γ-lactone derivatives, it was found that compounds with electron-withdrawing substituents at the meta- or para-positions of the benzylidene group exhibited improved antifungal activity against Botrytis cinerea. nih.gov This suggests that the electronic properties of the substituent play a crucial role in the biological activity of these compounds. The table below summarizes the antifungal activity of some of these derivatives.
| Compound | Substituent | IC50 (μM) against B. cinerea |
|---|---|---|
| 5c-3 | m-F | 22.91 |
| 5c-5 | p-Cl | 18.89 |
Data from a study on α-benzylidene-γ-lactone derivatives showing the effect of electron-withdrawing substituents on antifungal activity. nih.gov
In another study on quinoline-furanone hybrids, SAR analysis revealed that halogen substitutions, particularly bromine and chlorine, enhanced anti-plasmodial activity, while strong electron-withdrawing (–NO2) or -donating (–OH) groups led to diminished activity. rsc.org This indicates that a delicate balance of electronic and steric factors is necessary for optimal activity.
The stereochemistry of the molecule can also have a profound impact on its biological activity. The synthesis of enantiomerically pure 3-substituted furanones allows for the investigation of the differential activity of stereoisomers. rug.nl
The reactivity of the γ-butyrolactone ring itself can be influenced by its substituents. For instance, the stability of the lactone can be affected by the nature of the groups attached to the ring, which in turn can influence its interaction with biological targets.
Computational Approaches in Predicting Structure-Activity Relationships
Computational chemistry has become an indispensable tool in modern drug discovery and plays a significant role in predicting and understanding SAR. A variety of computational methods can be applied to the study of this compound analogues.
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For example, a QSAR model was developed for a series of α-benzylidene-γ-lactone derivatives, which showed a strong correlation between the molecular structures and their antifungal activity against B. cinerea (R² = 0.961). nih.gov Such models can be used to predict the activity of newly designed analogues before their synthesis, thereby saving time and resources.
Molecular docking is another powerful computational technique that predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. This method can provide insights into the binding mode of this compound analogues and help to explain the observed SAR at a molecular level. For instance, docking studies were used to understand the binding interactions of quinoline-furanone hybrids with the Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH) enzyme. rsc.org
Density Functional Theory (DFT) calculations can be used to explore the electronic properties of molecules, such as their molecular orbital energies (HOMO and LUMO), electrostatic potential, and reactivity descriptors. ajchem-b.comtandfonline.com These calculations can help to rationalize the observed reactivity and biological activity of different analogues. For example, computational studies on furanone and its derivatives have shown that structural modifications can significantly impact their electronic properties and potential biological applications. ajchem-b.com
The table below summarizes some of the key computational parameters that can be evaluated for this compound analogues to predict their reactivity and potential biological activity.
| Computational Parameter | Significance in SAR |
|---|---|
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. |
| Molecular Electrostatic Potential (MEP) | Identifies regions of the molecule that are prone to electrophilic and nucleophilic attack. tandfonline.com |
| LogP | Predicts the lipophilicity of the molecule, which influences its absorption and distribution. |
| Dipole Moment | Affects the polarity and solubility of the compound. ajchem-b.com |
Key computational parameters and their relevance in SAR studies.
By integrating these computational approaches with experimental synthesis and biological testing, a comprehensive understanding of the SAR of this compound analogues can be achieved, facilitating the design of new compounds with optimized properties.
Emerging Research Areas and Future Directions for 3 Butyldihydrofuran 2 3h One
The compound 3-Butyldihydrofuran-2(3H)-one, a member of the γ-butyrolactone family, is gaining attention for its potential applications across various scientific and industrial domains. Its specific chemical structure serves as a versatile scaffold, opening up new avenues in materials science, complex organic synthesis, and sustainable chemistry. The following sections explore the emerging research and future prospects for this compound.
Q & A
Q. What are the optimal synthetic routes for preparing 3-butyldihydrofuran-2(3H)-one, and how can reaction conditions be optimized for yield?
The synthesis of this compound derivatives typically involves cyclization or alkylation reactions under controlled conditions. For example, 3-butyl-5,5-dimethyldihydrofuran-2(3H)-one (a structural analog) is synthesized via alkylation with a reported yield of 80% under reduced pressure (1 Torr) and a boiling point of 71–72°C . Key parameters include:
- Catalyst selection : Acid or base catalysts (e.g., H₂SO₄, KOH) to promote cyclization.
- Temperature control : Maintaining low temperatures (e.g., 0–5°C) during exothermic steps to avoid side reactions.
- Purification : Distillation under vacuum to isolate the product, as demonstrated by refractive index () and density () measurements .
Q. How can elemental analysis and spectroscopic techniques validate the purity of this compound?
Elemental analysis (C, H, O) is critical for confirming molecular composition. For instance, a derivative with formula C₁₀H₁₈O₂ showed a calculated C content of 70.55% vs. experimentally determined 70.50%, ensuring synthesis accuracy . Complementary methods include:
- FT-IR : To confirm lactone C=O stretching (~1750 cm⁻¹) and alkyl C-H bonds.
- ¹H/¹³C NMR : For structural assignment (e.g., diastereotopic protons in the tetrahydrofuran ring).
- GC-MS : To detect volatile impurities and quantify purity (>95% for research-grade samples) .
Advanced Research Questions
Q. How can stereochemical resolution of this compound derivatives be achieved, and what challenges arise in chiral separation?
Stereoisomerism in dihydrofuranones requires advanced techniques:
- Chiral HPLC : Use of polysaccharide-based columns (e.g., Chiralpak®) with hexane/isopropanol mobile phases to separate enantiomers .
- X-ray crystallography : For absolute configuration determination. For example, Cambridge Crystallographic Data Centre (CCDC) depositions (e.g., CCDC 1505246) provide validated structural data .
- Challenges : Low enantiomeric excess (ee) due to racemization under acidic/basic conditions. Mitigation involves optimizing reaction pH and temperature .
Q. What computational methods are suitable for predicting the reactivity and stability of this compound under varying conditions?
- DFT calculations : To model transition states and activation energies for ring-opening reactions. For example, studies on similar lactones use Gaussian 09 with B3LYP/6-31G(d) basis sets .
- MD simulations : To assess solvent effects (e.g., water vs. THF) on stability. Predicted logP values (e.g., 1.393 for a related compound) guide solvent selection .
- QSPR models : Correlate substituent effects (e.g., alkyl chain length) with thermal stability, validated by experimental DSC/TGA data .
Q. How can contradictory spectral data (e.g., NMR shifts) for this compound derivatives be resolved?
Discrepancies often arise from solvent effects or dynamic processes (e.g., ring puckering). Strategies include:
- Variable-temperature NMR : To freeze conformational exchange. For example, coalescence temperatures reveal energy barriers for ring inversion .
- Deuterated solvents : CDCl₃ or DMSO-d₆ to eliminate solvent peak interference.
- 2D NMR (COSY, HSQC) : Assign ambiguous signals, such as overlapping methylene protons .
Methodological Considerations
Q. What safety protocols are essential for handling this compound in laboratory settings?
Q. How can researchers design stability studies for this compound under different storage conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
